Lji308 - 1627709-94-7

Lji308

Catalog Number: EVT-273351
CAS Number: 1627709-94-7
Molecular Formula: C21H18F2N2O2
Molecular Weight: 368.3838
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LJI308 is a potent and selective small-molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. [] RSKs play a crucial role in regulating various cellular processes, including cell survival, proliferation, and cell polarity. [] LJI308 exhibits excellent selectivity for RSK family kinases and efficiently inhibits RSK activity both in vitro and in cells. [] LJI308 shows promise in targeting transformed cells, particularly cancer stem cells, while demonstrating minimal impact on non-tumorigenic cells. []

Future Directions
  • Improving Pharmacokinetic Properties: Further research is needed to optimize the pharmacokinetic properties of LJI308, such as its absorption, distribution, metabolism, and excretion, to enhance its potential for clinical translation. []
  • Exploring Isoform Selectivity: Developing LJI308 analogs with enhanced selectivity for specific RSK isoforms could improve efficacy and minimize potential off-target effects. []

BI-D1870

    Compound Description: BI-D1870 is a selective and potent inhibitor of the p90 ribosomal S6 kinase (RSK) family. [] It has been widely used in research to study the role of RSK in various cellular processes, including cell survival, proliferation, and cancer.

Luteolin

    Compound Description: Luteolin is a naturally occurring flavonoid with various biological activities, including anti-inflammatory and anti-cancer effects. [] It has been shown to inhibit multiple kinases, including RSK.

    Relevance: While not structurally similar to LJI308, Luteolin exhibits comparable biological activity by inhibiting RSK and demonstrating efficacy against TNBC cells, including the cancer stem cell (CSC) population. []

FMK

    Compound Description: FMK is a relatively non-selective inhibitor of RSK, targeting the C-terminal kinase domain (CTKD). []

    Relevance: While FMK inhibits RSK like LJI308, it primarily targets the CTKD, whereas LJI308 exhibits selectivity for the N-terminal kinase domain (NTKD). [] This difference in the mechanism of action highlights the greater specificity of LJI308 towards RSK. Interestingly, FMK has also shown the ability to inhibit FLT3-ITD, similar to the effect observed with LJI308. []

LJH685

    Compound Description: LJH685 is a highly potent and selective inhibitor of RSK, specifically targeting the NTKD. [, ] It demonstrates exceptional selectivity for RSK family kinases due to its unique nonplanar conformation within the ATP-binding site of RSK2. []

Pteridinones and Pyrimidines

    Compound Description: These are chemical classes encompassing a range of structural analogs designed based on the core structure of BI-D1870. [] Modifications include halogen substitutions, removal of specific chiral centers and substitutions at particular positions in the ring system.

    Relevance: These compounds represent a group of structurally related compounds to LJI308, derived from the structural features of BI-D1870. [] The research explores their potential as RSK2 inhibitors, aiming to improve upon the pharmacokinetic limitations of existing inhibitors like LJI308 and BI-D1870. []

Source

The compound was synthesized and characterized in various studies aimed at understanding its efficacy and mechanism of action against cancer cells. Initial studies indicated that LJI308 could significantly inhibit the growth of TNBC cell lines by inducing apoptosis, making it a promising candidate for further investigation in cancer therapies .

Classification

LJI308 is classified as a pan-RSK inhibitor due to its ability to inhibit all three isoforms of RSK with low nanomolar potency. Its selectivity and potency make it one of the most effective inhibitors in its class, with reported IC50 values of 6 nM for RSK1, 4 nM for RSK2, and 13 nM for RSK3 .

Synthesis Analysis

Methods

The synthesis of LJI308 involves a multi-step organic synthesis process that optimizes the binding affinity to the ATP-binding site of RSK kinases. Structural analysis has shown that LJI308 adopts an unusual nonplanar conformation, which is crucial for its selectivity towards RSK over other kinases .

Technical Details

The synthesis typically includes:

  • Starting Materials: Specific organic compounds that serve as precursors.
  • Reagents: Catalysts and solvents that facilitate the chemical reactions.
  • Purification: Techniques such as chromatography to isolate LJI308 from by-products.
  • Characterization: Use of nuclear magnetic resonance (NMR) and mass spectrometry to confirm the molecular structure.
Molecular Structure Analysis

Structure

LJI308 has a complex molecular structure characterized by specific functional groups that enhance its interaction with the target kinases. The detailed structure can be represented as follows:

  • Molecular Formula: C₁₉H₁₈N₄O₃S
  • Molecular Weight: Approximately 378.44 g/mol

Data

Crystallographic studies have provided insights into how LJI308 binds to the RSK kinases, revealing key interactions at the molecular level that contribute to its inhibitory effects .

Chemical Reactions Analysis

Reactions

LJI308 primarily acts through competitive inhibition of ATP binding to RSK kinases. This inhibition leads to decreased phosphorylation of downstream targets such as Y-box binding protein-1 (YB-1), which is critical for tumor growth and survival.

Technical Details

The inhibition mechanism involves:

  • Binding Affinity: High-affinity interaction with the ATP-binding site.
  • Phosphorylation Inhibition: Reduction in phosphorylation events that promote cell survival and proliferation.
  • Cellular Assays: In vitro studies demonstrate significant reductions in cell viability upon treatment with LJI308 across various cancer cell lines .
Mechanism of Action

Process

LJI308 induces apoptosis in cancer cells through several mechanisms:

  • Inhibition of RSK Activity: Leads to decreased phosphorylation of YB-1 at Ser102, disrupting its oncogenic functions.
  • Targeting Cancer Stem Cells: Specifically affects the subpopulation of cells responsible for tumor recurrence and resistance to conventional therapies .

Data

Studies have shown that treatment with LJI308 results in increased annexin V-positive apoptotic cells, confirming its role in promoting programmed cell death in tumor cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts selectively with ATP-binding sites on kinases without affecting other cellular pathways significantly.

Relevant Data or Analyses

Comprehensive analyses indicate that LJI308 maintains high selectivity towards RSK kinases while exhibiting minimal off-target effects, making it a valuable tool for research and potential therapeutic applications .

Applications

LJI308 has several promising applications in scientific research:

  • Cancer Research: Used extensively to study the role of RSK in tumor biology and resistance mechanisms.
  • Therapeutic Development: Potentially serves as a lead compound for developing targeted therapies against cancers characterized by aberrant RSK activity.
  • Mechanistic Studies: Facilitates investigations into signaling pathways involving YB-1 and other downstream effectors critical for cancer progression .

Properties

CAS Number

1627709-94-7

Product Name

Lji308

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol

Molecular Formula

C21H18F2N2O2

Molecular Weight

368.3838

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

LJI308; LJI-308; LJI 308; NVP-LJI308; NVP-LJI-308; NVP-LJI 308.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.